molecular formula C19H20FN5O3 B11180018 N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11180018
M. Wt: 385.4 g/mol
InChI Key: SUENQLHNBWBLIN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a tetrahydropyrido-pyrimidine derivative characterized by a fused bicyclic core structure with a carboxamide substituent at position 5, a 3-fluorophenyl group, a hydroxy group at position 4, and a piperidin-1-yl moiety at position 2.

Properties

Molecular Formula

C19H20FN5O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H20FN5O3/c20-11-5-4-6-12(9-11)21-17(27)13-10-14(26)22-16-15(13)18(28)24-19(23-16)25-7-2-1-3-8-25/h4-6,9,13H,1-3,7-8,10H2,(H,21,27)(H2,22,23,24,26,28)

InChI Key

SUENQLHNBWBLIN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or toluene, and catalysts like potassium carbonate or calcium chloride .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can introduce a wide range of functional groups .

Scientific Research Applications

N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Position 2 Position 4 Position 5 Carboxamide Substituent Key Structural Differences
N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide Piperidin-1-yl Hydroxy 3-fluorophenyl Reference compound
4-Amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide Piperidin-1-yl Amino 4-chlorophenyl Amino vs. hydroxy; 4-Cl vs. 3-F phenyl
6-Methyl-2-oxo-N-phenyl-4-(4-nitrophenyl)-tetrahydropyrimidine-5-carboxamide Oxo Methyl 4-nitrophenyl Nitro group; simpler pyrimidine core
7-(Phenylsulfonyl)-N-phenyl-tetrahydropyrido-thieno[2,3-d]pyrimidin-4-amine Phenylsulfonyl Amine Phenyl Thieno-pyrimidine hybrid; sulfonyl group

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl group in the target compound (moderate electron-withdrawing) contrasts with the 4-chlorophenyl (stronger electron-withdrawing) in and the 4-nitrophenyl (very strong electron-withdrawing) in . These differences may influence solubility, bioavailability, and receptor binding .
  • Core Modifications: The thieno-pyrimidine hybrid in introduces sulfur into the aromatic system, which could improve metabolic stability or alter antimicrobial activity .

Table 2: Reported Activities of Related Compounds

Compound Class Biological Activity Reference
Tetrahydropyrido-thieno[2,3-d]pyrimidines (e.g., ) Antimicrobial (against Bacillus subtilis, E. coli)
Pyrido[2,3-d]pyrimidine-5-carboxamides with 4-chlorophenyl (e.g., ) Unspecified, but structural similarity to kinase inhibitors
Nitrophenyl-substituted tetrahydropyrimidines (e.g., ) Potential herbicidal or enzyme-inhibitory activity

Implications for the Target Compound :

  • The piperidin-1-yl group (shared with ) is common in kinase inhibitors, suggesting possible anticancer or anti-inflammatory applications.
  • Fluorine substituents (as in the target compound) are often used to enhance metabolic stability and blood-brain barrier penetration, which could be advantageous in CNS-targeted therapies.

Biological Activity

N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrido-pyrimidine core with several functional groups, including a fluorophenyl moiety and a piperidine ring. Its chemical formula can be represented as follows:

C19H22FN5O3\text{C}_{19}\text{H}_{22}\text{F}\text{N}_5\text{O}_3

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrimidine have been shown to possess activity against various bacterial strains and fungi. The presence of the piperidine group is often linked to enhanced antimicrobial efficacy due to its ability to interact with microbial membranes.

Anticancer Potential

Studies have suggested that tetrahydropyrido-pyrimidines may exhibit anticancer properties. In vitro assays have demonstrated that such compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to N-(3-fluorophenyl)-4-hydroxy-7-oxo derivatives have shown promise in targeting specific cancer pathways.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research has highlighted the role of similar compounds in inhibiting enzymes like phospholipase A2 (PLA2), which is crucial in inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammatory responses, making it a target for anti-inflammatory drug development.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antimicrobial activity (Source: PMC7038231).
  • Anticancer Activity : In another study focusing on cancer cell lines, the compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potential as an anticancer agent (Source: PMC8243516).
  • Enzyme Inhibition : A screening of various compounds for PLA2 inhibition identified several candidates with IC50 values below 1 mM. The structural similarities with N-(3-fluorophenyl)-4-hydroxy-7-oxo prompted further investigation into its potential as an anti-inflammatory agent (Source: PMC8243516).

Research Findings Summary Table

Activity Target IC50/Effect Reference
AntimicrobialStaphylococcus aureus< 50 µg/mLPMC7038231
AnticancerBreast cancer cellsLow micromolar rangePMC8243516
Enzyme inhibitionPhospholipase A2< 1 mMPMC8243516

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